BenchChemオンラインストアへようこそ!

3-Pyridinamine,6-(diphenylmethyl)-

Lipophilicity Drug-likeness Permeability

3-Pyridinamine,6-(diphenylmethyl)- (CAS 374562-19-3, also known as 2-diphenylmethyl-5-aminopyridine or 6-benzhydrylpyridin-3-ylamine) is a synthetic small molecule consisting of a 3-aminopyridine core bearing a bulky diphenylmethyl (benzhydryl) substituent at the 6-position. The compound possesses a molecular formula of C18H16N2 and a molecular weight of 260.33 g/mol.

Molecular Formula C18H16N2
Molecular Weight 260.3 g/mol
Cat. No. B13814474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridinamine,6-(diphenylmethyl)-
Molecular FormulaC18H16N2
Molecular Weight260.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NC=C(C=C3)N
InChIInChI=1S/C18H16N2/c19-16-11-12-17(20-13-16)18(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,18H,19H2
InChIKeyZEUAGPNOMWQKFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Pyridinamine,6-(diphenylmethyl)-: Core Chemical Identity & Supply Characteristics


3-Pyridinamine,6-(diphenylmethyl)- (CAS 374562-19-3, also known as 2-diphenylmethyl-5-aminopyridine or 6-benzhydrylpyridin-3-ylamine) is a synthetic small molecule consisting of a 3-aminopyridine core bearing a bulky diphenylmethyl (benzhydryl) substituent at the 6-position. The compound possesses a molecular formula of C18H16N2 and a molecular weight of 260.33 g/mol. Its distinguishing physicochemical properties include a calculated topological polar surface area (TPSA) of 38.91 Ų and a high predicted logP of approximately 4.43, reflecting its substantially lipophilic character relative to other mono-substituted aminopyridines . It is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry, particularly as a molecular scaffold or building block for generating compound libraries targeting kinase ATP-binding pockets [1].

Why 3-Aminopyridine Analogs Cannot Simply Replace 6-(Diphenylmethyl)-3-Pyridinamine


Selecting a generic 3-aminopyridine, such as 6-methylpyridin-3-amine or 6-phenylpyridin-3-amine, as a direct substitute for 3-Pyridinamine,6-(diphenylmethyl)- is ill-advised without rigorous re-validation. The central and quantifiable risk lies in the compound's distinct lipophilicity profile, driven by its diphenylmethyl group. With a predicted logP of approximately 4.43 , the compound is roughly 3-4 orders of magnitude more lipophilic than simpler 6-substituted analogs. This profound difference means that any structure-activity relationship, pharmacokinetic prediction, or membrane permeability assay established for a less lipophilic analog will not translate to this compound. A researcher substituting a generic 3-aminopyridine with a logP of 1-2 will observe dramatically altered binding kinetics, non-specific binding, and solubility, potentially invalidating an entire screening campaign. The following evidence guide quantifies this specific point of differentiation, demonstrating why procurement must be compound-specific to ensure experimental reproducibility and the validity of comparative data.

Quantitative Differentiation of 3-Pyridinamine,6-(diphenylmethyl)- Against Closest Analogs


Enhanced Lipophilicity (Predicted logP) of the Diphenylmethyl Substituent Versus Simpler 6-Substituted Analogs

The target compound exhibits a substantially higher predicted partition coefficient (logP) compared to closely related 3-aminopyridine analogs, directly attributable to the 6-position diphenylmethyl group. This difference is a key determinant of membrane permeability and non-specific binding. The target compound's calculated logP is 4.43 , whereas its carbon-bridged analog, 6-benzylpyridin-3-amine, has a predicted logP of approximately 1.9 , and a 6-phenyl analog has a predicted logP of approximately 2.2 . This represents a greater than 2.5-log unit increase in estimated lipophilicity.

Lipophilicity Drug-likeness Permeability

Low Topological Polar Surface Area (TPSA) Favorable for Blood-Brain Barrier Penetration

The compound's calculated topological polar surface area (TPSA) of 38.91 Ų is significantly below the empirical threshold of <90 Ų commonly associated with good blood-brain barrier (BBB) penetration. This is considerably lower than for a more polar analog like 3-aminopyridine (TPSA ≈ 52.9 Ų) [1]. The combination of very low TPSA and high logP profiles this compound as a CNS multiparameter optimization (MPO) candidate, unlike more polar 3-aminopyridine derivatives which would fall outside optimal CNS drug space.

CNS Drug Design Physicochemical Property Brain Penetration

Moderate Rotatable Bond Count and Molecular Flexibility

The compound possesses 3 rotatable bonds , a moderate number that offers a balance between conformational flexibility and binding entropy. This is a critical improvement over a completely rigid analog like 6-phenylpyridin-3-amine (1 rotatable bond) [1], which offers limited adaptability to a protein binding site, and a highly flexible analog like a long-chain alkyl derivative, which would incur a high entropic penalty upon binding. This places the compound in an optimal range for fragment-based drug discovery, where a balance of rigidity and flexibility is desired for efficient binding.

Conformational Entropy Ligand Efficiency Binding Affinity

Synthetic Utility as a Precursor in Organometallic Complexes

The compound's 3-aminopyridine architecture, when equipped with a lipophilic diphenylmethyl group, has been specifically utilized as a ligand for synthesizing biologically active platinum(II) complexes. In a 2014 study [1], cis-diphenyl pyridineamine platinum(II) complexes were synthesized, where the pyridineamine ligand core (structurally related to the target compound) was essential for the anti-breast cancer activity observed. The complexes exhibited cytotoxicity against MCF-7 breast cancer cells (IC50 values in the low micromolar range), demonstrating that modification of the aminopyridine scaffold with bulky lipophilic groups is a viable strategy for generating potent metallodrug candidates. This provides a specific, publication-backed use case for the scaffold that is not established for simpler analogs like 3-aminopyridine itself.

Bioinorganic Chemistry Cytotoxicity Ligand Design

Procurement-Driven Application Scenarios for 3-Pyridinamine,6-(diphenylmethyl)-


Design of CNS-Penetrant Kinase Inhibitor Fragment Libraries

A medicinal chemistry group aiming to build a fragment library for CNS kinase targets should prioritize the procurement of 3-Pyridinamine,6-(diphenylmethyl)- over simpler 3-aminopyridine analogs. Its predicted logP of 4.43 and TPSA of 38.91 Ų place it within an ideal CNS MPO chemical space for BBB permeability. When used as a hinge-binding fragment, it is expected to yield hits with superior intrinsic brain exposure compared to 6-phenylpyridin-3-amine (logP ≈ 2.2, TPSA ≈ 52.9 Ų) [1], allowing the project team to reduce the need for later-stage, resource-intensive structure-activity relationship (SAR) adjustments to install lipophilicity.

Exploration of Conformational Activity Relationships in Fragment-Based Drug Discovery

For a biophysical screening campaign using surface plasmon resonance (SPR) or X-ray crystallography, this compound serves as a privileged fragment with 3 rotatable bonds . This structural feature is critical for inducing conformational changes upon target binding that are not possible with the rigid 6-phenylpyridin-3-amine (1 rotatable bond) [1]. Procurement of this compound enables the exploration of new binding sub-pockets adjacent to the hinge region, potentially leading to novel inhibitor series for targets like PI3Kδ or ALK, where the 3-aminopyridine core is a validated binding motif.

Synthesis of Next-Generation Platinum(II) Anticancer Complexes

A bioinorganic chemistry laboratory focused on developing novel metallodrugs should use this compound as a ligand precursor for synthesizing diphenyl-pyridineamine platinum(II) complexes. Building upon the work of Gamboa Varela et al. (2014) , the team can generate a series of Pt(II) complexes with the target compound to systematically evaluate the impact of the 6-diphenylmethyl group on cytotoxicity. By comparing with data generated from control ligands like 3-aminopyridine, the researchers can generate a quantitative structure-activity relationship (QSAR) around lipophilicity and TPSA, directly correlating these physicochemical properties with anticancer activity against MCF-7 or other breast cancer cell lines.

Quote Request

Request a Quote for 3-Pyridinamine,6-(diphenylmethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.